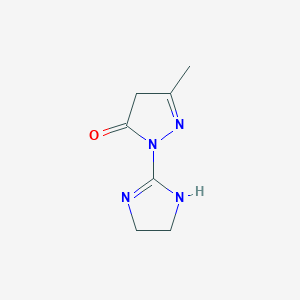

2-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Übersicht

Beschreibung

2-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that contains both imidazole and pyrazolone rings. These structures are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable reagent, followed by cyclization to form the imidazole ring . The pyrazolone ring can be synthesized through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different hydrogenated derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a wide range of substituted imidazole and pyrazolone derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. The compound has been studied for its potential to inhibit the growth of various bacterial strains. It acts by disrupting cellular processes, making it a candidate for developing new antibiotics.

Anti-inflammatory Properties

Studies have shown that this compound possesses anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and can be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation.

Analgesic Effects

The analgesic properties of 2-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one have been explored in pain management research. Its efficacy in reducing pain responses in animal models suggests potential applications in developing pain relief medications.

Agricultural Science

Pesticidal Applications

The compound has shown promise as a pesticide due to its ability to disrupt the biological functions of pests. Its effectiveness against specific insects makes it a candidate for inclusion in integrated pest management systems. Studies have demonstrated its ability to reduce pest populations while being less harmful to beneficial insects.

Herbicidal Activity

Research indicates that this compound can inhibit the growth of certain weeds, making it useful in herbicide formulations. Its selective action allows for targeted weed control without adversely affecting crop yields.

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized as a building block for synthesizing advanced polymers. Its unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical properties.

Nanotechnology Applications

Emerging research highlights the use of this compound in nanotechnology, particularly in the development of nanocomposites. The incorporation of this pyrazolone derivative into nanomaterials can enhance their functional properties, such as conductivity and strength.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on antimicrobial activity | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth against E. coli and S. aureus strains. |

| Research on anti-inflammatory effects | Medicinal Chemistry | Showed reduction in inflammatory markers in animal models of arthritis. |

| Field trials for herbicidal activity | Agricultural Science | Effective at controlling weed species without harming crops; improved yield reported. |

| Development of polymer composites | Materials Science | Enhanced mechanical properties observed when incorporated into polymer matrices. |

Wirkmechanismus

The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imidazole: A simpler structure with similar biological activities.

Pyrazolone: Another related compound with diverse applications in medicinal chemistry.

Histidine: An amino acid containing an imidazole ring, important in biological systems.

Uniqueness

2-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its combined imidazole and pyrazolone rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .

Biologische Aktivität

2-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a compound of interest due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate imidazole and pyrazolone derivatives. Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolone compounds exhibit significant antimicrobial activity against various pathogens. For instance, a study evaluated several synthesized pyrazolone derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives showed potent antibacterial effects comparable to standard antibiotics like gentamicin .

| Microorganism | Inhibition Zone (mm) | Standard Antibiotic |

|---|---|---|

| E. coli | 20 | Gentamicin |

| S. aureus | 25 | Ampicillin |

| P. aeruginosa | 15 | Gentamicin |

| A. niger | 18 | N/A |

Antihypertensive Effects

The compound has also been evaluated for its potential antihypertensive effects. In a study involving spontaneously hypertensive rats, compounds with high affinity for imidazoline binding sites showed significant reductions in mean arterial blood pressure (MAP). The most active compounds were identified as those that also interacted effectively with alpha adrenergic receptors .

Antioxidant and Anti-inflammatory Activities

Research has indicated that pyrazolone derivatives possess antioxidant properties, which can mitigate oxidative stress-related diseases. Additionally, their anti-inflammatory activities have been documented in various in vitro models, suggesting potential applications in treating inflammatory conditions .

Case Studies

- Antimicrobial Evaluation : A series of pyrazolone derivatives were tested for antimicrobial activity against a panel of pathogens. The study highlighted the efficacy of specific compounds against resistant strains, showcasing their potential as new therapeutic agents .

- Cardiovascular Studies : In vivo studies on hypertensive models demonstrated that certain imidazoline derivatives could significantly lower blood pressure without adverse cardiovascular effects, indicating their promise as antihypertensive medications .

Eigenschaften

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c1-5-4-6(12)11(10-5)7-8-2-3-9-7/h2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLFNCDHELCUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=NCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.